

1-Methyl-4-oxocyclohexanecarboxylic Acid: A Key Intermediate in Modern Synthesis

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Compound of Interest

Compound Name: *1-Methyl-4-oxocyclohexanecarboxylic acid*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Methyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative, has emerged as a valuable synthetic intermediate in the fields of organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a methylated cyclohexane scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known physical and chemical properties of **1-Methyl-4-oxocyclohexanecarboxylic acid** and its precursor, methyl 4-oxocyclohexane-1-carboxylate, is presented below.

| Property | 1-Methyl-4-oxocyclohexanecarboxylic acid | Methyl 4-oxocyclohexane-1-carboxylate |
|-------------------|---|---|
| CAS Number | 24463-41-0[1][2][3] | 6297-22-9[4] |
| Molecular Formula | C ₈ H ₁₂ O ₃ [1] | C ₈ H ₁₂ O ₃ [4] |
| Molecular Weight | 156.18 g/mol [1] | 156.18 g/mol [5] |
| Melting Point | 79-81 °C[1] | Not available |
| Boiling Point | Not available | 82-108 °C at 1.0 mmHg[4] |
| Appearance | Powder[1] | Yellow oil[4] |

Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic Acid

The synthesis of **1-Methyl-4-oxocyclohexanecarboxylic acid** is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the preparation of methyl 4-oxocyclohexane-1-carboxylate, followed by methylation at the alpha-position to the ester and subsequent hydrolysis.

Step 1: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate

A detailed experimental protocol for the synthesis of the precursor, methyl 4-oxocyclohexane-1-carboxylate, is adapted from existing literature.

Experimental Protocol:

- Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, dimethylformamide (DMF), sodium chloride, water, dichloromethane, magnesium sulfate.
- Procedure:
 - Dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF in a reaction vessel equipped with a reflux condenser and nitrogen inlet.[4]

- Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.^[4]
- Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.^[4]
- After cooling, remove the solvent under reduced pressure.
- Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).^[4]
- Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a yellow oil.^[4]
- Purify the crude product by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate (boiling point 82-108 °C at 1.0 mmHg).^[4]

Step 2: Methylation of Methyl 4-oxocyclohexane-1-carboxylate

The introduction of the methyl group at the C1 position is a crucial step. This is typically achieved via an alkylation reaction using a suitable methylating agent in the presence of a base.

Experimental Protocol (General):

- Materials: Methyl 4-oxocyclohexane-1-carboxylate, a strong base (e.g., sodium hydride, lithium diisopropylamide), methyl iodide, anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).
- Procedure:
 - Dissolve methyl 4-oxocyclohexane-1-carboxylate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
 - Slowly add the strong base to deprotonate the alpha-carbon, forming an enolate.
 - Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.

- Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
- Purify the resulting methyl 1-methyl-4-oxocyclohexanecarboxylate by column chromatography or distillation.

Step 3: Hydrolysis to 1-Methyl-4-oxocyclohexanecarboxylic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Both acidic and basic conditions can be employed, with basic hydrolysis (saponification) often being preferred due to its irreversibility.

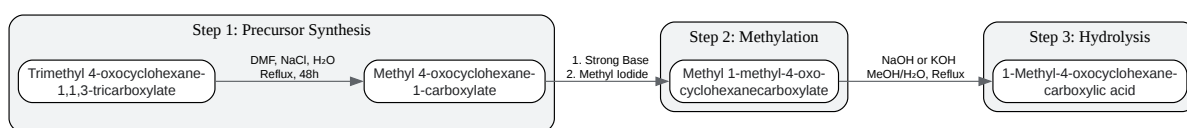
Experimental Protocol (Base-Catalyzed Hydrolysis):

- Materials: Methyl 1-methyl-4-oxocyclohexanecarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., methanol/water or ethanol/water), hydrochloric acid.
- Procedure:
 - Dissolve the methyl ester in the alcohol/water solvent mixture.
 - Add an aqueous solution of the base (typically 1.1-1.5 equivalents).[\[6\]](#)
 - Heat the mixture to reflux and monitor the reaction progress until the starting material is consumed (typically 1-4 hours).[\[6\]](#)
 - Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.[\[6\]](#)
 - Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

- Collect the solid product by filtration, wash with cold water, and dry to obtain **1-Methyl-4-oxocyclohexanecarboxylic acid**.
- Further purification can be achieved by recrystallization.

Synthetic Workflow

The overall synthetic pathway from the precursor to the final product is illustrated in the following workflow diagram.



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Caption: Synthetic workflow for **1-Methyl-4-oxocyclohexanecarboxylic acid**.

Application as a Synthetic Intermediate in Drug Development

1-Methyl-4-oxocyclohexanecarboxylic acid and its ester derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. A notable application is in the preparation of compounds targeting histamine and serotonin receptors, which are implicated in a variety of physiological and pathological processes.

Role in the Synthesis of Dual H1/5-HT2A Receptor Antagonists

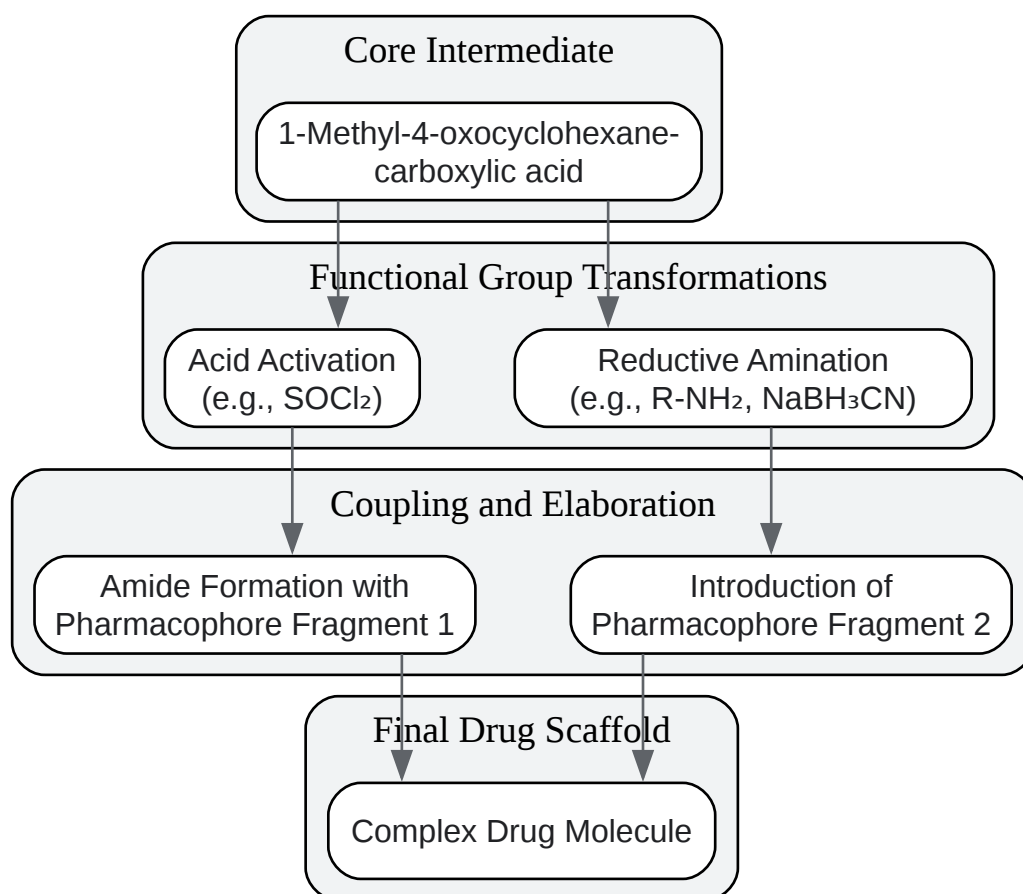
Dual antagonists of the histamine H1 and serotonin 5-HT2A receptors are of significant interest for the treatment of various central nervous system disorders, including sleep disorders, depression, and schizophrenia. The unique structural features of **1-Methyl-4-oxocyclohexanecarboxylic acid** can be incorporated into the scaffold of these antagonists to

modulate their pharmacological properties. While specific examples directly utilizing this intermediate are proprietary, a general synthetic approach can be conceptualized.

The carboxylic acid can be converted to an activated species (e.g., an acid chloride or an active ester) and then reacted with a suitable amine-containing fragment to form an amide bond, a common linkage in many drug molecules. The ketone functionality can be used for further modifications, such as reductive amination to introduce additional diversity.

Logical Relationship in Drug Scaffold Synthesis

The following diagram illustrates the logical relationship of how **1-Methyl-4-oxocyclohexanecarboxylic acid** can be utilized as a building block in the synthesis of a hypothetical drug scaffold.



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Caption: Logical workflow for the use of the core intermediate in drug synthesis.

Conclusion

1-Methyl-4-oxocyclohexanecarboxylic acid is a highly functionalized and valuable intermediate for organic synthesis. Its preparation, while multi-stepped, utilizes established chemical transformations. The presence of both a ketone and a carboxylic acid on a rigid cyclohexane framework provides multiple points for diversification, making it an attractive starting material for the construction of complex and potentially bioactive molecules. Its utility in the synthesis of dual H1/5-HT2A receptor antagonists highlights its potential in the development of new therapeutics for neurological disorders. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient synthetic routes to a wide range of important chemical entities.

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